

Application Notes and Protocols: TCO-PEG11-TCO for Advanced Molecular Imaging

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Compound of Interest

Compound Name: *Tco-peg11-tco*

Cat. No.: *B12419450*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **TCO-PEG11-TCO** in pre-targeted molecular imaging. This bifunctional linker, featuring two terminal trans-cyclooctene (TCO) groups connected by a hydrophilic 11-unit polyethylene glycol (PEG) spacer, is a powerful tool for in vivo applications leveraging the highly efficient inverse-electron demand Diels-Alder (IEDDA) cycloaddition reaction with tetrazines.

Introduction to TCO-PEG11-TCO in Pre-Targeted Imaging

TCO-PEG11-TCO is a key component in a two-step pre-targeted imaging strategy designed to enhance the signal-to-background ratio in molecular imaging modalities such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). This approach decouples the targeting of a specific biological marker from the delivery of the imaging agent.^{[1][2][3]}

The core of this strategy is the bioorthogonal reaction between a TCO-modified targeting molecule (e.g., an antibody) and a subsequently administered small, rapidly clearing tetrazine-conjugated imaging probe.^{[1][4][5]} The TCO-tetrazine ligation is exceptionally fast and highly specific, proceeding efficiently under physiological conditions without the need for a catalyst.^{[4][6][7]} The PEG11 spacer in **TCO-PEG11-TCO** enhances the solubility and biocompatibility of the conjugate, which can improve its pharmacokinetic profile.^{[1][6][8]}

Advantages of the **TCO-PEG11-TCO** Pre-Targeting Approach:

- **Improved Image Contrast:** By allowing the TCO-conjugated targeting molecule to accumulate at the target site and clear from circulation before the administration of the radiolabeled tetrazine, a higher tumor-to-background ratio can be achieved.[3]
- **Reduced Radiation Dose:** The use of a small, fast-clearing radiolabeled tetrazine minimizes the radiation dose to non-target tissues.[3]
- **Versatility:** The same TCO-modified targeting molecule can be used with a variety of tetrazine-based probes for different imaging modalities or even therapeutic applications.[9]

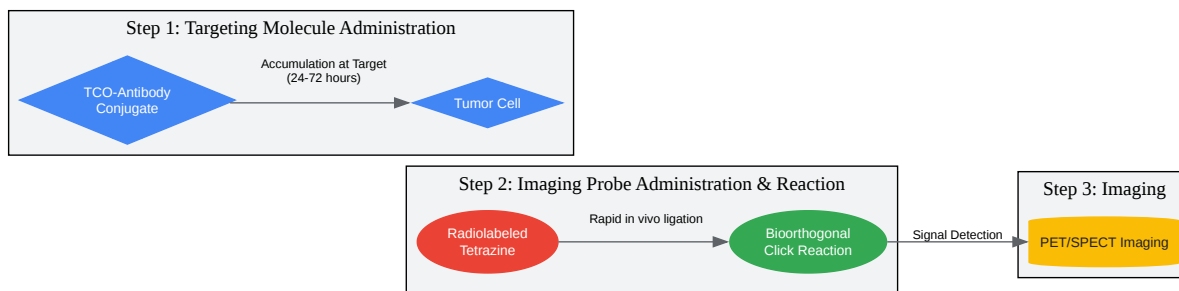
Applications in Molecular Imaging

The **TCO-PEG11-TCO** linker is instrumental in the development of advanced imaging strategies for oncology and other diseases. The primary application is in pre-targeted radioimmunotherapy and imaging.

Pre-targeted PET and SPECT Imaging

In this application, an antibody or other targeting vector is first conjugated with **TCO-PEG11-TCO**. This construct is administered to the subject and allowed to accumulate at the target site (e.g., a tumor). After a sufficient clearing period, a small molecule tetrazine, chelated with a radionuclide such as Gallium-68 (for PET) or Indium-111 (for SPECT), is injected.[9] The rapid "click" reaction between the TCO and tetrazine localizes the radioactivity at the target, enabling high-contrast imaging.[2][9]

A schematic representation of the pre-targeted imaging strategy is provided below.



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Caption: Pre-targeted molecular imaging workflow.

Quantitative Data Summary

The following table summarizes representative quantitative data from pre-clinical studies utilizing the TCO-tetrazine pre-targeting strategy. Note that experimental conditions, targeting molecules, and radiotracers vary between studies.

Targeting Molecule	Radionuclide	Tumor Model	Tumor Uptake (%ID/g)	Tumor-to-Muscle Ratio	Reference
TCO-CC49	111In	LS174T Xenografts	5.8	N/A	[9]
TCO-CC49	68Ga	LS174T Xenografts	5.8	N/A	[9]
Aln-TCO	68Ga	Bone (pre-targeted)	3.7 (knee)	N/A	[9]
A33-TCO	64Cu	SW1222 Xenografts	~4.0	27.0 ± 7.4	[10]
ss huA33-PEG12-TCO	64Cu	N/A	7.38 ± 2.02	45.1 ± 8.6	[10]
5B1-TCO	177Lu	BxPC3 Xenografts	16.8 ± 3.9	N/A	[11]
U36-TCO	89Zr	VU-SCC-OE Xenografts	3.3 ± 0.5	N/A	[12]

Experimental Protocols

Protocol 1: Conjugation of TCO-PEG11-TCO to an Antibody

This protocol describes the conjugation of **TCO-PEG11-TCO** to an antibody via an NHS ester reaction targeting lysine residues.

Materials:

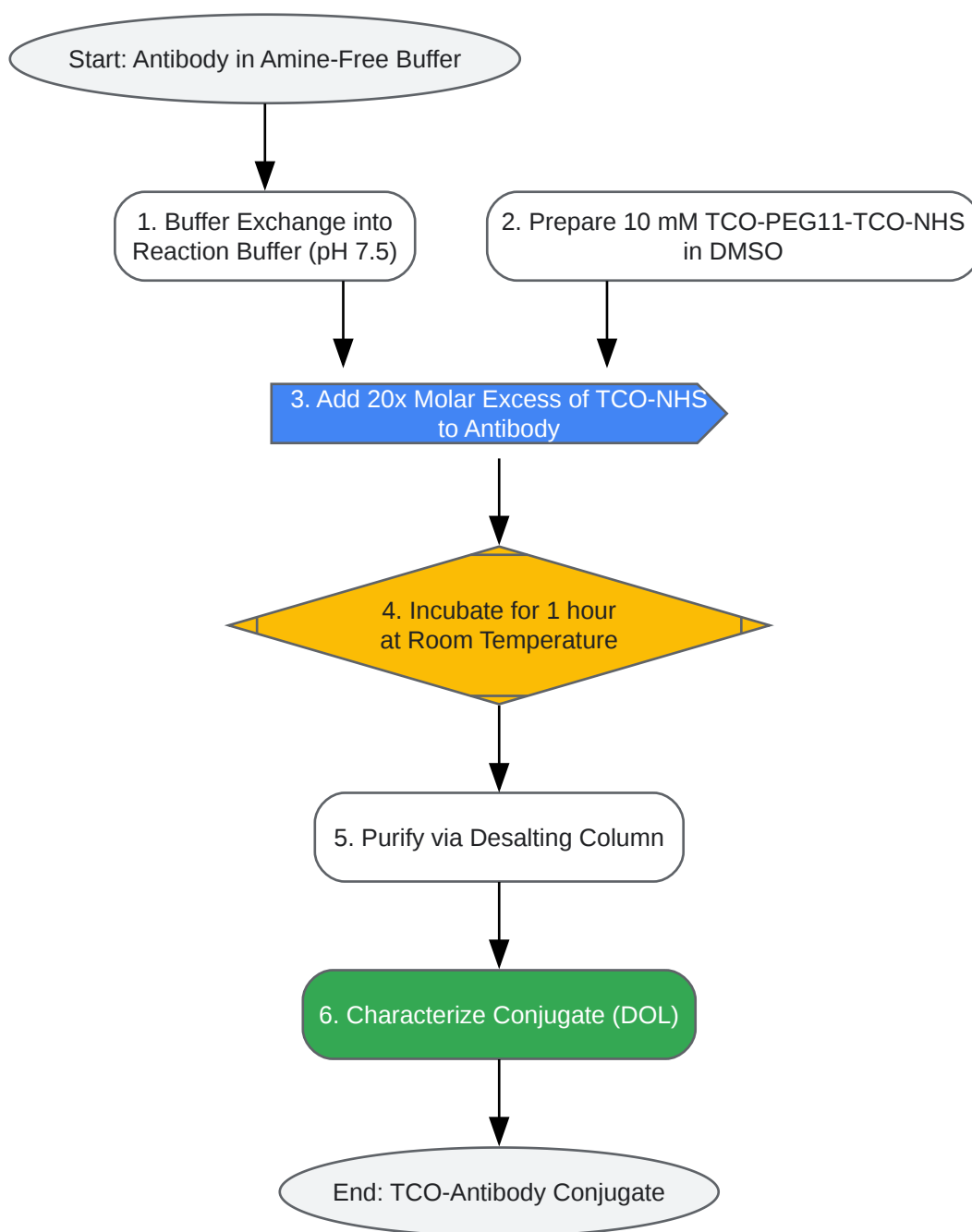
- Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- **TCO-PEG11-TCO-NHS ester**
- Anhydrous Dimethyl sulfoxide (DMSO)

- Desalting columns (e.g., Zeba™ Spin Desalting Columns)
- Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

Procedure:

- Antibody Preparation: Buffer exchange the antibody into the reaction buffer at a concentration of 1-5 mg/mL using a desalting column.
- **TCO-PEG11-TCO-NHS Ester Solution Preparation:** Immediately before use, dissolve the **TCO-PEG11-TCO-NHS** ester in DMSO to a concentration of 10 mM.
- Conjugation Reaction: Add a 20-fold molar excess of the **TCO-PEG11-TCO-NHS** ester solution to the antibody solution.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
- Purification: Remove the excess, unreacted **TCO-PEG11-TCO-NHS** ester by buffer exchanging the antibody conjugate into a storage buffer (e.g., PBS) using a desalting column.
- Characterization: Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TCO moiety has a distinct absorbance.

The experimental workflow for antibody conjugation is depicted below.



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Caption: Workflow for antibody-TCO conjugation.

Protocol 2: In Vivo Pre-Targeted Imaging

This protocol provides a general framework for a pre-targeted imaging experiment in a tumor-bearing mouse model.

Materials:

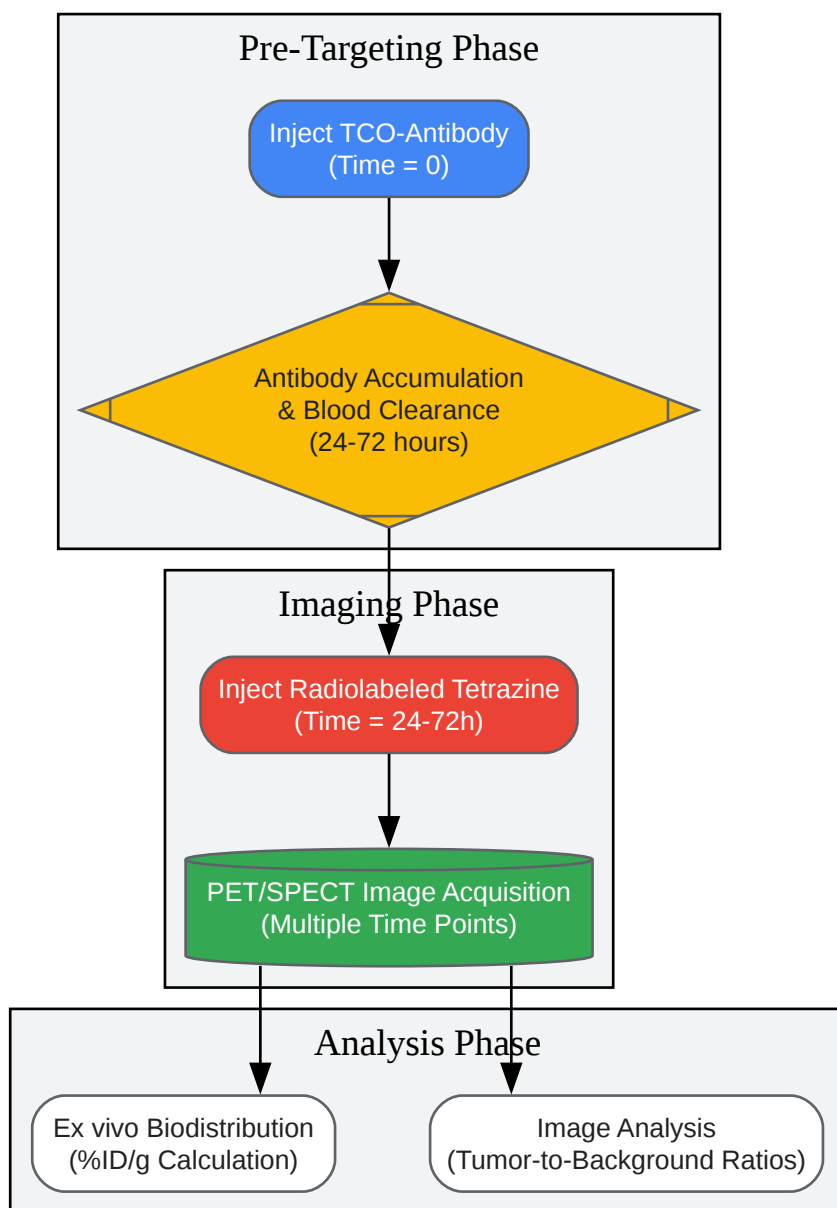
- TCO-conjugated antibody
- Radiolabeled tetrazine probe (e.g., ^{68}Ga -DOTA-tetrazine)
- Tumor-bearing animal model (e.g., xenograft mouse model)
- Anesthesia
- PET/SPECT scanner

Procedure:

- Step 1: Administration of TCO-Conjugated Antibody:
 - Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous injection. The optimal dose and pre-targeting interval should be determined empirically for each antibody. A typical starting point is 10-100 μg of antibody per mouse.
- Pre-Targeting Interval:
 - Allow the TCO-conjugated antibody to accumulate at the tumor site and clear from the bloodstream. This interval can range from 24 to 72 hours, depending on the antibody's pharmacokinetics.
- Step 2: Administration of Radiolabeled Tetrazine:
 - After the pre-targeting interval, administer the radiolabeled tetrazine probe via intravenous injection. The molar ratio of tetrazine to antibody should be optimized, but a slight molar excess of tetrazine is often used.
- Imaging:
 - Acquire PET or SPECT images at various time points post-injection of the radiolabeled tetrazine (e.g., 1, 4, and 24 hours). Anesthetize the animals during image acquisition.
- Biodistribution (Optional but Recommended):

- At the end of the imaging study, euthanize the animals and collect major organs and the tumor.
- Measure the radioactivity in each tissue using a gamma counter to determine the percent injected dose per gram (%ID/g).

A logical diagram of the in vivo pre-targeted imaging experiment is shown below.



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